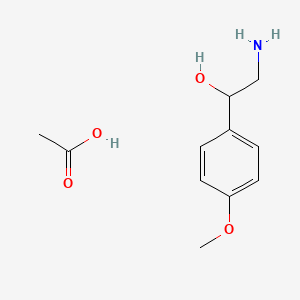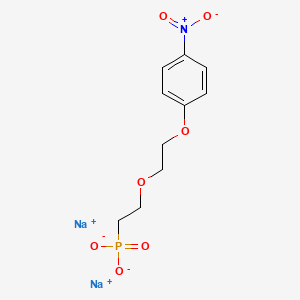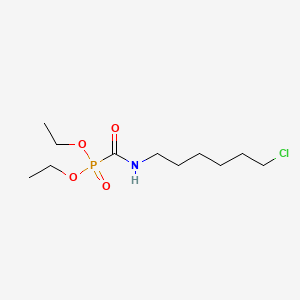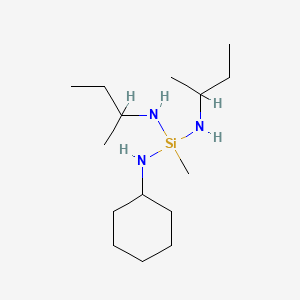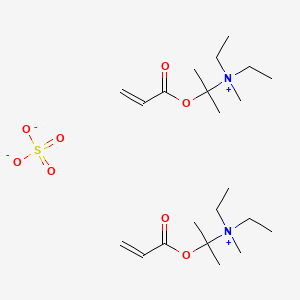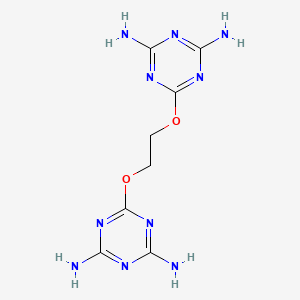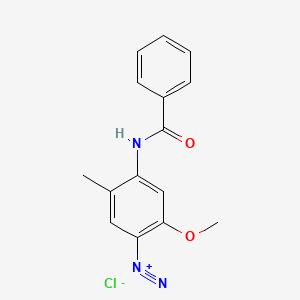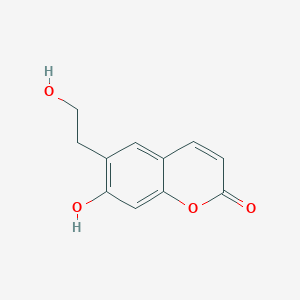
Phellodenol A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phellodenol A is a naturally occurring coumarin derivative found in the leaves of Phellodendron amurense var. wilsonii . Coumarins are a class of phenolic substances known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, specifically, has garnered attention for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phellodenol A involves the use of specific starting materials and reagents to achieve the desired coumarin structure. One common synthetic route includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and hydroxylation reactions . The reaction conditions typically involve the use of acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the formation of the coumarin ring.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves of Phellodendron amurense var. wilsonii . This process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Alternatively, large-scale synthesis using optimized reaction conditions and catalysts can be employed to produce this compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions: Phellodenol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional oxygen functionalities to this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Chemistry: Phellodenol A serves as a valuable intermediate in the synthesis of other coumarin derivatives with enhanced biological activities.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.
Medicine: this compound has shown promise in preclinical studies for its anticancer and anti-inflammatory effects
Industry: The compound’s unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phellodenol A involves its interaction with specific molecular targets and pathways . The compound is known to inhibit key enzymes and proteins involved in various biological processes, such as:
Enzyme Inhibition: this compound can inhibit enzymes like reverse transcriptase and integrase, which are crucial for viral replication.
Signal Transduction: The compound may interfere with cellular signaling pathways, leading to the modulation of gene expression and cellular responses.
Antioxidant Activity: this compound exhibits antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Marmezin: Known for its antifungal and antimicrobial properties.
Xanthyletin: Exhibits significant anticancer and antiviral activities.
Scopoletin: Active against Mycobacterium tuberculosis with notable antimicrobial effects.
Propiedades
Número CAS |
612086-85-8 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
7-hydroxy-6-(2-hydroxyethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O4/c12-4-3-7-5-8-1-2-11(14)15-10(8)6-9(7)13/h1-2,5-6,12-13H,3-4H2 |
Clave InChI |
UNMQLUGEYMJJSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC2=CC(=C(C=C21)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




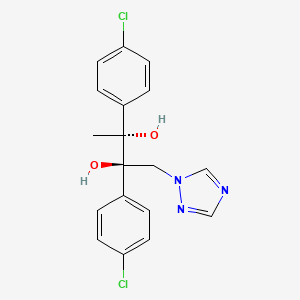
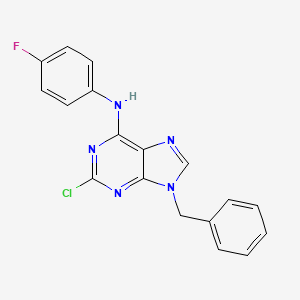
![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
